molecular formula C10H10ClFO3S B1406733 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride CAS No. 1706428-70-7

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride

Cat. No.: B1406733
CAS No.: 1706428-70-7
M. Wt: 264.7 g/mol
InChI Key: TWPFOEKYUCBQQG-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is an organic compound with the molecular formula C10H10ClFO3S. It is a versatile chemical used in various scientific research fields due to its unique structural properties. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a butanoyl chloride moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction under specific conditions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include substituted sulfonyl derivatives, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the modification of biomolecules and the development of biochemical assays.

    Medicine: It is investigated for its potential use in drug synthesis and as a building block for pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)butanoyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbonyl chloride group. The sulfonyl group enhances the electrophilicity of the carbonyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and modify existing molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the butanoyl chloride moiety.

    4-Fluorobiphenyl-4-sulfonyl chloride: Contains a biphenyl group instead of the butanoyl chloride.

    4-Fluorophenylsulfonyl chloride: Similar but with different substituents on the phenyl ring.

Uniqueness

4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is unique due to the combination of the fluorophenyl, sulfonyl, and butanoyl chloride groups in a single molecule. This unique structure imparts distinct reactivity and properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3S/c11-10(13)2-1-7-16(14,15)9-5-3-8(12)4-6-9/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPFOEKYUCBQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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